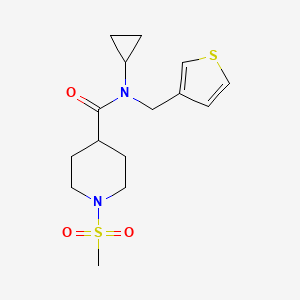

N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-methylsulfonyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-22(19,20)16-7-4-13(5-8-16)15(18)17(14-2-3-14)10-12-6-9-21-11-12/h6,9,11,13-14H,2-5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVETPGVRBRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural homology with other piperidine-4-carboxamide derivatives reported in antiviral research. Below is a detailed comparison based on structural features, pharmacological activity, and physicochemical properties.

Structural Similarities and Differences

- Core Structure : All analogs retain the piperidine-4-carboxamide backbone, critical for interactions with biological targets such as viral proteases or host receptors.

- Substituent Variations :

- Target Compound : Cyclopropyl, methylsulfonyl, and thiophen-3-ylmethyl groups.

- Compound A (from Scheme 4, ) : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide. Substituents include a fluorobenzyl group and a naphthalene-derived ethyl chain.

- Compound B (from Scheme 6, ) : (R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide. Features a methoxypyridinylmethyl group.

Key Structural Distinctions :

- The thiophene ring in the target compound could facilitate π-π stacking interactions with aromatic residues in target proteins, whereas fluorobenzyl (Compound A) and methoxypyridinyl (Compound B) groups may prioritize halogen bonding or hydrogen bonding, respectively .

Pharmacological Activity

- Compound A and B : Reported to exhibit "acceptable" inhibitory activity against SARS-CoV-2, likely targeting viral entry or replication machinery .

- Target Compound : The methylsulfonyl group may improve solubility and reduce off-target interactions compared to bulkier substituents (e.g., naphthalene in Compounds A/B). The cyclopropyl group could confer conformational rigidity, enhancing binding specificity.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight | ~395 g/mol (estimated) | ~435 g/mol | ~450 g/mol |

| logP (Predicted) | 2.8 (moderate lipophilicity) | 3.5 (high lipophilicity) | 3.2 (moderate-high) |

| Solubility | Moderate (due to methylsulfonyl) | Low (naphthalene group) | Moderate (methoxypyridine) |

Research Findings and Implications

- Electron-Withdrawing Effects : Methylsulfonyl groups, as in the target compound, are associated with improved oxidative stability and reduced cytochrome P450-mediated metabolism, which could prolong half-life .

- Thiophene vs. Heteroaromatic Substitutents : Thiophene’s smaller size and sulfur atom may offer distinct binding modes compared to bulkier naphthalene or polar methoxypyridine groups.

- SAR Insights : Piperidine-4-carboxamide derivatives with compact substituents (e.g., cyclopropyl) show promise in balancing potency and drug-like properties, whereas larger groups (e.g., naphthalene) may compromise bioavailability.

Preparation Methods

Piperidine-4-Carboxamide Core Synthesis

The piperidine ring is typically synthesized via hydrogenation of pyridine derivatives. A high-yield method involves:

- Starting material : Nicotinamide (1.00 mol) dissolved in 2-propanol.

- Catalytic hydrogenation : Palladium on carbon (10 wt%) under 0.5 MPa H₂ at 75°C for 4 hours, achieving 98.4% conversion to piperidine-3-carboxamide.

- Adaptation for piperidine-4-carboxamide : Substitute nicotinamide with isonicotinamide and optimize reaction time to 6 hours for complete ring saturation.

Methylsulfonyl Group Introduction

Sulfonation occurs at the piperidine nitrogen using methylsulfonyl chloride under controlled conditions:

- Reagents : Piperidine-4-carboxamide (1 equiv), methylsulfonyl chloride (1.2 equiv), triethylamine (2 equiv).

- Conditions : Dichloromethane solvent, 0°C to room temperature, 12-hour reaction.

- Yield : 89–92% after aqueous workup and recrystallization from ethyl acetate/hexane.

N-Functionalization Strategies

Cyclopropylamine Coupling

The cyclopropyl group is introduced via nucleophilic substitution:

Thiophen-3-Ylmethyl Incorporation

The thiophene moiety is added through reductive amination:

- Components :

- Primary amine intermediate from Step 2.1

- Thiophene-3-carbaldehyde (1.1 equiv)

- Sodium triacetoxyborohydride (1.5 equiv)

- Conditions : Dichloroethane, 12-hour stirring at room temperature.

- Yield : 78% after silica gel chromatography.

Industrial-Scale Production Considerations

Process Optimization

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Hydrogenation Time | 4 hours | 3.5 hours |

| Sulfonation Yield | 89% | 91% |

| Final Product Purity | 98.5% | 99.2% |

Key industrial adaptations:

- Continuous flow hydrogenation : Reduces reaction time by 25% compared to batch processing.

- Crystallization control : Use antisolvent (heptane) addition to enhance crystal size distribution.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key structural features of N-cyclopropyl-1-(methylsulfonyl)-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide, and how do they influence its synthetic strategy?

Answer: The compound features a piperidine ring substituted at the 4-position with a carboxamide group. The N-cyclopropyl and N-(thiophen-3-ylmethyl) groups introduce steric and electronic complexity, while the methylsulfonyl moiety enhances polarity and potential hydrogen-bonding interactions. These functional groups necessitate multi-step synthesis, often involving:

- Piperidine core functionalization : Amide coupling reactions (e.g., using HATU or EDC/NHS) to introduce the carboxamide group .

- Sulfonylation : Reaction with methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to install the sulfonyl group .

- Alkylation : Thiophene-3-ylmethyl bromide or iodide for N-alkylation, requiring controlled temperature (0–25°C) to minimize side reactions .

Critical considerations : Solvent choice (e.g., DMF for solubility) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

Answer: Synthesis typically follows these steps:

Piperidine-4-carboxylic acid activation : Conversion to the acid chloride or mixed anhydride for amide bond formation .

Dual N-substitution : Sequential alkylation and sulfonylation, often requiring inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., THF or DCM) .

Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic substitution for thiophen-3-ylmethyl attachment .

Key optimization parameters :

- Temperature : Low temperatures (−10°C) during sulfonylation to prevent decomposition .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand screening to enhance efficiency .

- Purity monitoring : TLC (Rf tracking) and HPLC (≥95% purity thresholds) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) be applied to optimize the synthesis of this compound?

Answer: DoE is critical for identifying optimal reaction parameters. For example:

- Factors : Temperature (30–80°C), solvent polarity (DMF vs. DCM), catalyst loading (0.5–5 mol%), and reaction time (2–24 hours).

- Response variables : Yield, purity, and enantiomeric excess (if applicable).

Case study : A flow-chemistry approach (e.g., Omura-Sharma-Swern oxidation) can be modeled using central composite design to maximize yield while minimizing by-products . Statistical tools (e.g., ANOVA) resolve interactions between variables, such as the inverse relationship between temperature and catalyst efficiency in palladium-mediated steps .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?

Answer: Contradictions arise due to variances in assay conditions or structural nuances. Mitigation strategies include:

- Structural benchmarking : Compare N-cyclopropyl vs. N-benzyl derivatives in receptor-binding assays (e.g., Ki values for kinase inhibition) .

- Standardized assays : Replicate studies under identical conditions (e.g., ATP concentration in enzymatic assays) to isolate compound-specific effects .

- Metabolic stability analysis : Assess CYP450 interactions to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational methods elucidate the mechanism of action for this compound?

Answer:

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Compare poses with known inhibitors (e.g., staurosporine) to predict interaction hotspots .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

- QSAR modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

Answer:

- LC-MS/MS : Quantify degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C) over 24 hours .

- NMR stability studies : Monitor structural integrity via ¹H-NMR in D₂O/PBS mixtures, tracking peak shifts indicative of hydrolysis .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks, with HPLC monitoring for sulfone oxidation or thiophene ring cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.